4(3H)-Quinazolinone, 7-amino-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl-
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Overview
Description
4(3H)-Quinazolinone, 7-amino-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 7-amino-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- typically involves multi-step organic reactions. Common starting materials include anthranilic acid derivatives and appropriate aldehydes or ketones. The reaction conditions often require acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the formation of the quinazolinone core.
Industrial Production Methods
Industrial production methods for such compounds may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at various positions on the quinazolinone ring, using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology
Biologically, quinazolinone derivatives are known for their antimicrobial, antiviral, and anticancer properties. This specific compound may be investigated for similar activities.
Medicine
In medicine, compounds like 4(3H)-Quinazolinone, 7-amino-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- are explored for their potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry
Industrially, such compounds can be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action for quinazolinone derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed therapeutic effects. For example, the compound may inhibit certain enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 4(3H)-Quinazolinone
- 7-amino-4(3H)-quinazolinone
- 3-(3,5-dimethyl-4-hydroxyphenyl)-4(3H)-quinazolinone
Uniqueness
The uniqueness of 4(3H)-Quinazolinone, 7-amino-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. Compared to other quinazolinone derivatives, this compound may exhibit distinct pharmacological properties due to the presence of the 3,5-dimethyl-4-hydroxyphenyl group.
Properties
CAS No. |
27945-58-0 |
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Molecular Formula |
C17H17N3O2 |
Molecular Weight |
295.34 g/mol |
IUPAC Name |
7-amino-3-(4-hydroxy-3,5-dimethylphenyl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C17H17N3O2/c1-9-6-13(7-10(2)16(9)21)20-11(3)19-15-8-12(18)4-5-14(15)17(20)22/h4-8,21H,18H2,1-3H3 |
InChI Key |
CXTNHLYQMZUPBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)N2C(=NC3=C(C2=O)C=CC(=C3)N)C |
Origin of Product |
United States |
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